molecular formula C15H24ClNO B1395494 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1219972-46-9

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Cat. No.: B1395494
CAS No.: 1219972-46-9
M. Wt: 269.81 g/mol
InChI Key: AAJHQBAAHYPMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS number 1219972-46-9 . It has a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol.

Scientific Research Applications

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has been used in various scientific research applications, including drug development, medicinal chemistry, and biochemistry. It is also used in the synthesis of other compounds and in the preparation of pharmaceuticals. In drug development, this compound has been used as a model compound to investigate the structure-activity relationships of piperidine derivatives. In medicinal chemistry, it has been used as a building block to synthesize novel compounds with potential therapeutic applications. In biochemistry, it has been used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is not well understood. However, it is believed that the compound binds to certain proteins in the body, which modulates their activity. This binding may result in changes in the biochemical and physiological processes of the body, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies suggest that the compound may have anti-inflammatory and analgesic effects. Additionally, the compound may have antiviral, antifungal, and antiparasitic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride in lab experiments include its ease of synthesis, availability, and low cost. Additionally, the compound is water soluble, making it easy to work with in aqueous solutions. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects.

Future Directions

The future directions for 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects is needed. Additionally, further studies into its potential as a drug development tool and its use in medicinal chemistry and biochemistry are needed. Finally, the development of improved synthesis methods is also a potential area of research.

Properties

IUPAC Name

3-(2-butan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-12(2)14-8-4-5-9-15(14)17-13-7-6-10-16-11-13;/h4-5,8-9,12-13,16H,3,6-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJHQBAAHYPMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
Reactant of Route 3
3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
Reactant of Route 4
3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
Reactant of Route 6
3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.